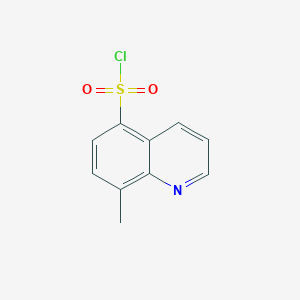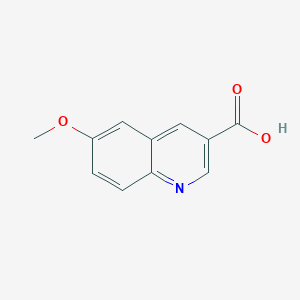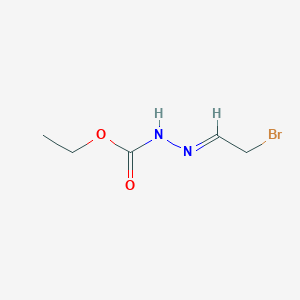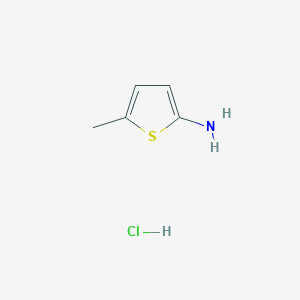
5-メチルチオフェン-2-アミン塩酸塩
説明
5-Methylthiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
5-Methylthiophen-2-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.
作用機序
Target of Action
Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors
Mode of Action
It is suggested that similar compounds increase the presence of neurotransmitters in the extraneuronal space, thereby prolonging their action . This could potentially be the case for 5-Methylthiophen-2-amine hydrochloride, but more research is needed to confirm this.
Biochemical Pathways
It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects
Pharmacokinetics
It is known that the compound is a colorless to white crystal powder that is soluble in water and ethanol. This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
A compound with a similar structure, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed anticonvulsant activity in animal models of epilepsy . This suggests that 5-Methylthiophen-2-amine hydrochloride may have similar effects, but more research is needed to confirm this.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c
生化学分析
Biochemical Properties
5-Methylthiophen-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of 5-Methylthiophen-2-amine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
5-Methylthiophen-2-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, 5-Methylthiophen-2-amine hydrochloride can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of 5-Methylthiophen-2-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 5-Methylthiophen-2-amine hydrochloride binds to specific sites on enzymes, altering their conformation and activity. This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, 5-Methylthiophen-2-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylthiophen-2-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylthiophen-2-amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-Methylthiophen-2-amine hydrochloride has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-Methylthiophen-2-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Methylthiophen-2-amine hydrochloride can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
5-Methylthiophen-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell. Additionally, 5-Methylthiophen-2-amine hydrochloride can influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses .
Transport and Distribution
The transport and distribution of 5-Methylthiophen-2-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . For example, 5-Methylthiophen-2-amine hydrochloride can be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of 5-Methylthiophen-2-amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Methylthiophen-2-amine hydrochloride may localize to the mitochondria, where it influences cellular respiration and energy production . Additionally, its localization to the nucleus can impact gene expression and cellular signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiophen-2-amine hydrochloride typically involves the reaction of 5-methylthiophene with ammonia or an amine under specific conditions. One common method includes the use of a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Methylthiophen-2-amine hydrochloride may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Methylthiophen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-Methylthiophen-2-amine hydrochloride may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
類似化合物との比較
Similar Compounds
2-Amino-5-methylthiophene: A closely related compound with similar chemical properties but without the hydrochloride salt.
5-Methylthiophene-2-carboxylic acid: Another derivative of thiophene with different functional groups and applications.
Thiophene-2-amine: A simpler amine derivative of thiophene with distinct chemical behavior.
Uniqueness
5-Methylthiophen-2-amine hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
特性
IUPAC Name |
5-methylthiophen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOTHBDLYJRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490500 | |
| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41940-48-1 | |
| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


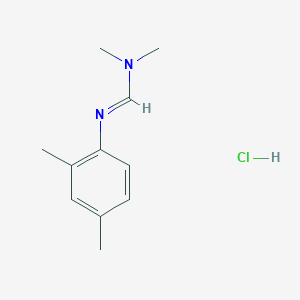
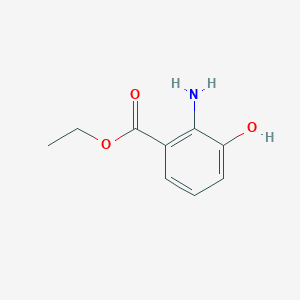

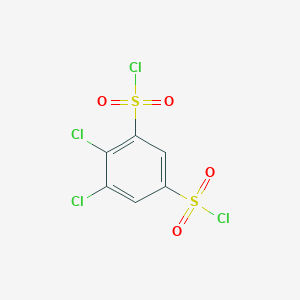


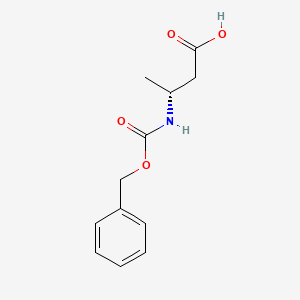

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)
